[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
Overview
Description
[1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER: is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, a methyl group, and a carbamate functional group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER typically involves the reaction of 5-methyl-1H-imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: N-oxides of the imidazole ring.
Reduction: Corresponding amine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines in organic synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a building block for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .
Mechanism of Action
The mechanism of action of [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The carbamate group can also form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
- tert-Butyl (1H-imidazol-2-yl)methylcarbamate
- tert-Butyl (1-methyl-1H-imidazol-5-yl)carbamate
- N-Boc-ethanolamine
Comparison: [1-(5-METHYL-1H-IMIDAZOL-2-YL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER is unique due to the presence of the 5-methyl group on the imidazole ring, which can influence its reactivity and binding properties. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity due to this structural difference .
Properties
IUPAC Name |
tert-butyl N-[1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-7-6-12-9(13-7)8(2)14-10(15)16-11(3,4)5/h6,8H,1-5H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWALRILKODKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590009 | |
Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887344-34-5 | |
Record name | tert-Butyl [1-(5-methyl-1H-imidazol-2-yl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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